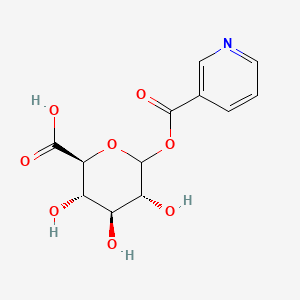

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol is a biomedical compound with applications in the research and development of anti-tumor drugs, particularly those targeted towards skin, breast, and lung cancers . It is a white to off-white crystalline solid .

Molecular Structure Analysis

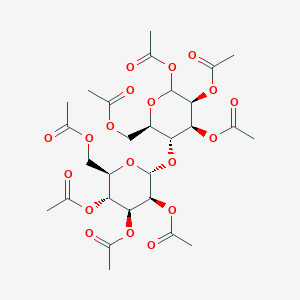

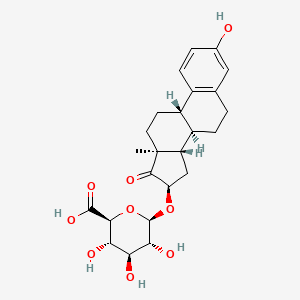

The molecular formula of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol is C13H14O4 . The InChI code is 1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10+,11-,12+,13?/m1/s1 .Physical And Chemical Properties Analysis

The molecular weight of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol is 234.25 g/mol . It has a topological polar surface area of 40.2 Ų and a complexity of 289 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond .Scientific Research Applications

Anti-Tumor Drug Research

This compound has been identified as having potential applications in the development of anti-tumor drugs. It is particularly targeted towards cancers affecting the skin, breast, and lung . The unique structure of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol may interact with specific pathways or receptors in cancer cells, making it a valuable subject for pharmacological studies.

Synthesis of Protected D-Altritol Nucleosides

It serves as a precursor for the synthesis of protected D-Altritol nucleosides, which are important building blocks for oligonucleotide synthesis . These nucleosides can be used to create modified DNA or RNA strands that have applications in gene therapy, molecular diagnostics, and as tools for studying gene function.

Chiral Synthesis and Asymmetric Reduction

The compound is used in chiral synthesis and asymmetric reduction processes. Its stable blocked sugar structure makes it an ideal candidate for these types of chemical reactions, which are crucial in producing enantiomerically pure substances .

properties

IUPAC Name |

(1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10+,11-,12+,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKNJRIVJRIKQC-UCEQBCCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol | |

CAS RN |

109428-30-0 |

Source

|

| Record name | 1,5:2,3-Dianhydro-4,6-O-(phenylmethylene)-D-allitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109428-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What makes 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol a valuable precursor in nucleoside synthesis?

A1: 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol serves as a highly versatile starting point for creating D-altritol nucleosides due to its unique structure. The molecule features an epoxide ring, which can be opened by various nucleophiles, including those derived from nucleobases like adenine, guanine, thymine, and 5-methylcytosine [, ]. This ring-opening reaction allows for the efficient introduction of different nucleobases onto the D-altritol sugar moiety, forming the foundation of the nucleoside.

Q2: The research mentions optimizing reaction conditions for introducing heterocycles. Can you elaborate on this aspect?

A2: The successful incorporation of nucleobases onto the D-altritol scaffold via the ring-opening reaction necessitates specific reaction conditions, which are influenced by the nature of the nucleobase itself. Studies have shown that employing reagents like sodium hydride (NaH), lithium hydride (LiH), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly impact reaction yields [, ]. Additionally, techniques such as phase transfer catalysis and microwave irradiation have been explored to optimize reaction times and enhance the overall efficiency of heterocycle introduction [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

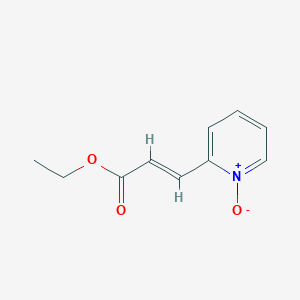

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

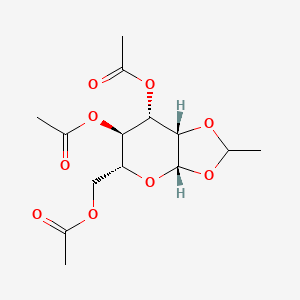

![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)